4-Amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound notable for its complex structure, which integrates both pyrazole and triazole rings. This compound is classified under the category of thiol derivatives and is recognized for its potential applications in medicinal chemistry and agricultural science.
The compound is synthesized through various chemical methodologies, primarily involving multi-component reactions that yield derivatives with desired biological activities. Its unique structure allows it to act as a building block for more complex heterocyclic systems, making it valuable in pharmaceutical development and research .
4-Amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol falls into the category of thiazolidinediones due to the presence of sulfur in its structure. It is also a triazole derivative, which contributes to its diverse reactivity and biological activity.
The synthesis of 4-Amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol typically employs a one-pot, four-component reaction. This method allows for the efficient formation of the desired compound from simpler precursors.
The molecular structure of 4-Amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol features:
The molecular formula is , with a molecular weight of approximately 198.26 g/mol. The InChI Key for this compound is NTZRKCQTEAYDOX-UHFFFAOYSA-N .
This compound can undergo various chemical transformations:
The major products from these reactions include oxidized or reduced derivatives and substituted analogs with different functional groups. The reaction conditions significantly influence the yield and selectivity of these products.
The mechanism by which 4-Amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol exerts its biological effects involves:
The exact mechanisms depend on the context in which the compound is applied, particularly in medicinal chemistry where it may function as an antitumor agent or antiviral agent .
This compound appears as a crystalline solid with moderate solubility in polar solvents like ethanol and water.
Key chemical properties include:
Relevant data from spectral analyses (FTIR, NMR) confirm structural integrity and functional group presence .
The primary applications of 4-Amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol include:
MCR protocols enable single-pot assembly of the triazole-pyrazole scaffold, minimizing purification steps and maximizing atom economy. A prominent approach in situ generates the pyrazole unit from hydrazines and β-dicarbonyls, followed by cyclization with thiocarbazide analogs. For instance, Biginelli-type reactions combine 1,5-dimethylpyrazole-4-carbaldehyde, thiosemicarbazide, and β-ketoesters under acid catalysis, yielding 65–78% of target hybrids after 8–12 hours at 80°C [6] [9]. Microwave-assisted MCRs significantly enhance efficiency: irradiation (150 W, 120°C) reduces reaction times to 20–40 minutes while improving yields to 85–92% [7].
Ugi-azide modifications offer four-component routes, leveraging:
Table 1: MCR Approaches for Triazole-Pyrazole Synthesis
Components | Catalyst/Conditions | Yield (%) | Time |
---|---|---|---|
Aldehyde, thiosemicarbazide, β-ketoester | HCl/EtOH, reflux | 65–78 | 8–12 h |
Aldehyde, amine, isocyanide, HN₃ | ZnCl₂/MeOH, 25°C | 70 | 24 h |
Hydrazine, diketoester, CS₂ | MW, 150 W, 120°C | 85–92 | 20–40 min |
Cyclocondensation exploits nucleophilic attacks at electrophilic carbon centers to annulate the triazole ring. A validated route starts with isonicotinoylhydrazide (or its pyrazole analog), reacting with CS₂ in alkaline ethanol to form potassium dithiocarbazinate intermediates. Subsequent hydrazinolysis closes the triazole ring, introducing the thiol group at C3 [1] [7]. Modifications incorporate 5-methylpyrazole-3-carboxylic acid derivatives as precursors, where cyclization occurs via:
Solvent selection critically influences regioselectivity. Anhydrous ethanol favors C5-pyrazole substitution (>90%), while DMF promotes hydrolytic byproducts. Microwave irradiation (DMF, 100°C, 30 min) enhances reaction homogeneity, achieving 81% isolated yield [7].
Table 2: Cyclocondensation Parameters and Outcomes
Precursor | Solvent | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Pyrazole-3-carbohydrazide + CS₂ | EtOH | Reflux, 12 h | 75 | >90% C5-pyrazole |
Pyrazole-3-carbohydrazide + CS₂ | DMF | MW, 100°C, 30 min | 81 | >95% C5-pyrazole |
Isonicotinoylhydrazide + CS₂ | EtOH | Reflux, 12 h | 81 | N/A |
Hydrazine hydrate (NH₂NH₂·H₂O) mediates both pyrazole ring formation and its conjugation to the triazole nucleus. Key variables include:
A high-yielding protocol employs:
The C3-thiol group enables targeted derivatization to modulate physicochemical and biological properties. Primary strategies include:
S-Alkylation
Reaction with alkyl/aryl halides under basic conditions (K₂CO₃/DMF) yields thioethers. Benzyl chloride derivatives exhibit enhanced antifungal activity (MIC = 8 µg/mL vs. C. albicans), attributed to improved membrane penetration [7]. Microwave-assisted alkylation (100°C, 15 min) achieves >95% conversion, preserving acid-labile pyrazole N1-methyl groups [7].
Acylation
Thioester formation using acid chlorides (RCOCl) in pyridine solvent introduces hydrophobic residues. Lauryl chloride-derived analogs show 3-fold increased E. coli biofilm inhibition versus parent compound due to lipophilicity-driven cell wall disruption [8].
Heterocyclic Annulation
Thiol-ene "click" reactions with maleimides yield fused thiazotriazole systems. N-Phenylmaleimide adducts demonstrate anticancer potential (IC₅₀ = 12 µM vs. MCF-7), confirmed by in silico docking into EGFR kinase domains (binding energy = −9.8 kcal/mol) [8].
Table 3: Optimization Parameters for Hydrazine-Mediated Coupling
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Hydrazine stoichiometry | 2.5–3.0 equivalents | <2.5 eq: Incomplete cyclization; >3 eq: Byproducts |
Temperature | 80–100°C | <80°C: Slow reaction; >110°C: Decomposition |
Solvent system | EtOH/H₂O (4:1) | Maximizes intermediate solubility |
Catalysis | FeCl₃ (0.5 mol%) | Accelerates oxidation step by 50% |
Table 4: Bioactivity of Select Post-Synthetically Modified Derivatives
Derivative | Modification | Biological Activity | Potency Enhancement |
---|---|---|---|
3-(Benzylthio)-5-(1,5-dimethylpyrazol-4-yl)-1,2,4-triazole | S-Benzylation | Antifungal (C. albicans) | MIC: 8 µg/mL vs. 32 µg/mL (parent) |
3-(Lauroylthio)-5-(1,5-dimethylpyrazol-4-yl)-1,2,4-triazole | S-Acylation | Anti-biofilm (E. coli) | 3-fold increase in inhibition |
Thiazolo[3,2-b][1,2,4]triazol-6-one | Maleimide annulation | Anticancer (MCF-7) | IC₅₀: 12 µM |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3